5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c1-11-12(18)4-5-13-15(11)19-17(24-13)21-8-6-20(7-9-21)16(22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACWCQBJHMNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Attachment of the Thiophene-2-carbonyl-piperazinyl Moiety: This step involves the coupling of the benzothiazole core with thiophene-2-carbonyl-piperazine using coupling reagents like N,N’-carbonyldiimidazole (CDI) or other suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Research Findings and Implications
Thiophene-Carbonyl Advantage : The thiophene moiety’s aromaticity and electron-withdrawing nature may enhance binding affinity compared to alkyl or aryl substituents in other derivatives.
Halogen Trade-offs : Chlorine improves metabolic stability but may increase toxicity risks compared to fluorine, which is smaller and more electronegative .
Piperazine Flexibility : Bulky substituents (e.g., nitroimidazole in 4l) limit conformational freedom but improve target specificity, while smaller groups (e.g., thiophene) balance flexibility and binding .
Biological Activity
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole class. This compound exhibits a complex structure that includes a benzothiazole ring, a piperazine moiety, and a thiophene carbonyl group. The unique combination of these structural features suggests significant potential for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Structural Features
The structural formula of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be represented as follows:
Key Components
- Benzothiazole Ring : A bicyclic structure containing nitrogen and sulfur, known for its diverse biological activities.
- Piperazine Moiety : A six-membered ring that enhances solubility and biological interactions.
- Thiophene Carbonyl Group : Adds reactivity and potential for interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibit promising anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation.
Case Study: Cytotoxicity Assays
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, analogs of benzothiazoles have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin in certain cell lines (e.g., Jurkat and A-431 cells) .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies report that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Quantitative Data
A comparative analysis of COX-1 inhibitory activity revealed an IC50 value that positions it favorably against standard anti-inflammatory agents such as indomethacin and diclofenac .
Antimicrobial Properties
The benzothiazole derivatives have been recognized for their antimicrobial activity. The structural components of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole contribute to its effectiveness against various bacterial strains.
Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Contains thiazole ring | Antimicrobial properties |
| Benzothiazole | Core structure similar | Antitumor activity |
| Thiophene Derivatives | Contains thiophene rings | Anticancer effects |
The multifaceted structure of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole allows it to engage in diverse interactions within biological systems. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Targeting key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Q & A
Q. What are the optimized synthetic routes for 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction efficiency be improved?
- Methodological Answer: Synthesis typically involves coupling the benzothiazole core with a thiophene-2-carbonyl-substituted piperazine via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Microwave-assisted synthesis (e.g., 80–120°C, 20–60 min) can enhance yield (up to 30% improvement) and reduce side products compared to conventional heating . Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios (1:1.2 for benzothiazole:piperazine derivative) are critical for reproducibility. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer: Combine ¹H/¹³C NMR to verify the thiophene-2-carbonyl linkage (e.g., carbonyl carbon at ~165 ppm in ¹³C NMR) and benzothiazole core (aromatic protons at 7.0–8.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~432.08 Da). IR spectroscopy identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C-S stretch at ~680 cm⁻¹). X-ray crystallography, if feasible, resolves regiochemical ambiguities .
Q. What are the standard protocols for assessing the compound’s solubility and stability under biological assay conditions?
- Methodological Answer: Use HPLC-UV (C18 column, acetonitrile/water gradient) to quantify solubility in PBS or DMSO. For stability, incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours. Add antioxidants (e.g., 0.1% ascorbic acid) if thiol-mediated degradation is observed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity against a specific target (e.g., kinase inhibition)?
- Methodological Answer: Systematically modify substituents:
- Thiophene moiety: Replace with furan or phenyl groups to assess π-π stacking effects.
- Piperazine linker: Vary alkyl chain length (n=1–3) to modulate flexibility.
Screen derivatives against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays. Correlate IC₅₀ values with computational docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., between the benzothiazole nitrogen and kinase active site) .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer:
- Orthogonal assays: Validate activity using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays.
- Batch variability analysis: Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) across synthesized batches.
- Meta-analysis: Adjust for confounding factors (e.g., serum protein binding in cell assays) using methodologies described in and .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer: Use ADMET predictors (e.g., SwissADME) to identify likely Phase I metabolites (e.g., oxidation of the thiophene ring or N-demethylation). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). For toxicity, run molecular dynamics simulations to assess off-target binding to hERG channels or cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
